molecular formula C9H6ClN B030040 7-Chloroquinoline CAS No. 612-61-3

7-Chloroquinoline

Cat. No.: B030040
CAS No.: 612-61-3
M. Wt: 163.6 g/mol
InChI Key: QNGUPQRODVPRDC-UHFFFAOYSA-N
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Description

7-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinolines are widely found in nature and are known for their diverse biological activities.

Mechanism of Action

Target of Action

7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that this compound may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of this compound

Safety and Hazards

7-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

There is ongoing research into the synthesis of new 7-chloroquinoline derivatives and their potential applications. For example, a series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloroquinoline can be synthesized through various methods. One common approach involves the chlorination of quinoline. The reaction typically uses phosphorus oxychloride as the chlorinating agent at elevated temperatures (90-115°C). The product is then purified through recrystallization using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUPQRODVPRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334803
Record name 7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-61-3
Record name 7-Chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,7 Dichloroquinoline (10 g, 50 mmol) in THF (100 ml) was degassed with N2 for 5 min. PdCl2dppf (1.2 g, 2 mmol), TMEDA (9.97 g, 86 mmol), and NaBH4 (3.24 g, 86 mmol) were added and the mixture was stirred at room temperature for 5 h. Brine (20 ml) was added dropwise and the solvent was removed in vacuo. The residue dissolved in EtOAc (200 ml), dried (MgSO4) and concentrated in vacuo. The crude residue was purified by column chromatography with heptane/EtOAC (4:1-1:1 gradient) as the eluent to give the title compound (5.4 g, 65%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
9.97 g
Type
reactant
Reaction Step Two
Name
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
65%
Customer
Q & A

Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?

A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []

Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?

A2: this compound derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is C9H6ClN, and its molecular weight is 163.61 g/mol.

    Q4: What spectroscopic techniques are typically used to characterize this compound derivatives?

    A4: Common spectroscopic techniques employed for characterizing this compound derivatives include:

      Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?

      A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.

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